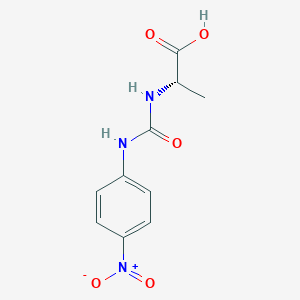![molecular formula C12H14F3N B11734356 1-[2-(Trifluoromethyl)phenyl]cyclopentanamine CAS No. 1176103-92-6](/img/structure/B11734356.png)
1-[2-(Trifluoromethyl)phenyl]cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trifluoromethyl)phenyl]cyclopentanamine is a chemical compound with the molecular formula C12H14F3N and a molecular weight of 229.24 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopentanamine structure
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)phenyl]cyclopentanamine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with cyclopentylamine under suitable conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)phenyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]cyclopentanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects at the molecular level. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)phenyl]cyclopentanamine can be compared with other similar compounds, such as:
1-[2-(Trifluoromethyl)phenyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-[2-(Trifluoromethyl)phenyl]cyclopropanamine: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
1-[2-(Trifluoromethyl)phenyl]cyclobutanamine: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
The uniqueness of this compound lies in its specific ring size and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1176103-92-6 |
|---|---|
Molecular Formula |
C12H14F3N |
Molecular Weight |
229.24 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]cyclopentan-1-amine |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-6-2-1-5-9(10)11(16)7-3-4-8-11/h1-2,5-6H,3-4,7-8,16H2 |
InChI Key |
DOYGNAKYWAMZJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11734274.png)
![butyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734308.png)
![2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11734315.png)
![2-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11734322.png)
![N-[(2-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734324.png)
![1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734325.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734338.png)
![N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11734342.png)
![1-ethyl-3-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734348.png)


amine hydrochloride](/img/structure/B11734354.png)

